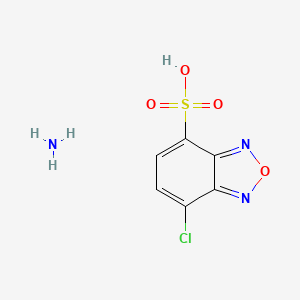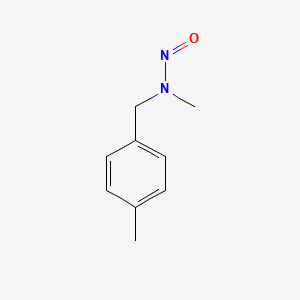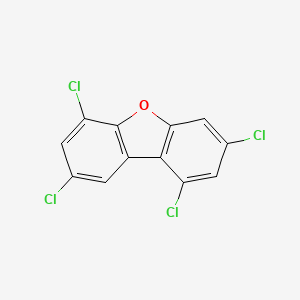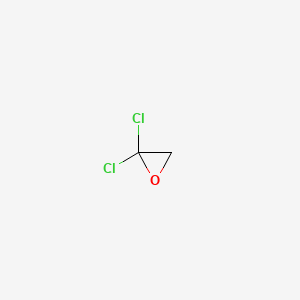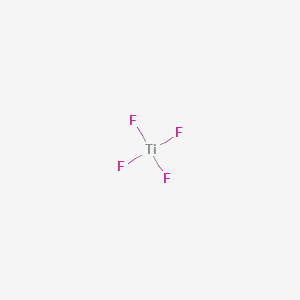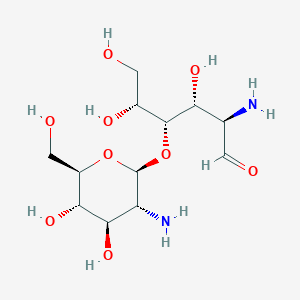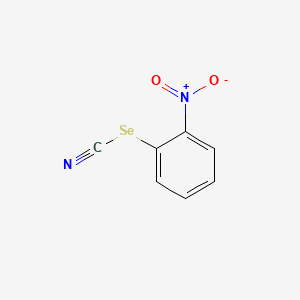
2-Nitrophenyl selenocyanate
Overview
Description
2-Nitrophenyl selenocyanate is an organic compound with the chemical formula C7H4N2O2Se. It is a chromophoric selenium compound, meaning it has a distinct color due to the presence of selenium. This compound is known for its applications in various fields, including chemistry and biology .
Mechanism of Action
Target of Action
The primary target of 2-Nitrophenyl selenocyanate is the zinc/thiolate clusters of metallothionein . Metallothionein is a family of proteins that bind heavy metals through the thiol group of its cysteine residues .
Mode of Action
This compound interacts with the zinc/thiolate clusters of metallothionein .
Biochemical Pathways
Given its interaction with metallothionein, it can be inferred that it may influence the pathways related to heavy metal detoxification and homeostasis .
Result of Action
Given its interaction with metallothionein, it may influence the binding and detoxification of heavy metals .
Biochemical Analysis
Biochemical Properties
2-Nitrophenyl selenocyanate plays a significant role in biochemical reactions due to its ability to interact with zinc/thiolate clusters of metallothionein . It has been used to study the mechanism of its reaction with these clusters, which are crucial for metal ion homeostasis and detoxification in cells. The compound’s interaction with metallothionein involves the formation of a complex that can be analyzed to understand the binding and reactivity of selenium-containing compounds .
Cellular Effects
This compound has been observed to influence various cellular processes. It has shown potential anticancer and chemopreventive activities by affecting cellular and metabolic targets . The compound can induce cytotoxicity and antiproliferative effects in cancer cells, making it a promising candidate for cancer treatment. Additionally, it may impact cell signaling pathways and gene expression, contributing to its overall effect on cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to zinc/thiolate clusters in metallothionein, leading to the formation of a stable complex . This interaction is crucial for understanding the compound’s reactivity and its potential as a therapeutic agent. The compound may also inhibit or activate specific enzymes, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer activity, while higher doses could lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with metallothionein and other biomolecules can affect metabolic flux and metabolite levels, contributing to its overall biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement and localization within the cell . Understanding these interactions is essential for determining the compound’s efficacy and potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is critical for its interaction with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrophenyl selenocyanate can be synthesized through the reaction of 2-nitrophenyl halides with potassium selenocyanate. The reaction typically occurs in an organic solvent such as acetone or ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation methods, scaled up to meet industrial demands. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenyl selenocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert it into selenides.
Substitution: It can participate in nucleophilic substitution reactions, where the selenocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used.
Major Products:
Oxidation: Selenoxides.
Reduction: Selenides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Nitrophenyl selenocyanate is utilized in several scientific research applications:
Chemistry: It is used to study the mechanism of its reaction with zinc/thiolate clusters of metallothionein.
Industry: It is used in the preparation of chromophoric materials and other selenium-containing compounds.
Comparison with Similar Compounds
- Phenyl selenocyanate
- Potassium selenocyanate
- Selenourea
- Diphenyl ditelluride
Comparison: 2-Nitrophenyl selenocyanate is unique due to the presence of both a nitro group and a selenocyanate group, which imparts distinct chemical properties. Compared to phenyl selenocyanate, it has a higher reactivity due to the electron-withdrawing nature of the nitro group. Potassium selenocyanate, on the other hand, is more commonly used as a reagent rather than a standalone compound .
Properties
IUPAC Name |
(2-nitrophenyl) selenocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2Se/c8-5-12-7-4-2-1-3-6(7)9(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBLJWULWKQRON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[Se]C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068660 | |
| Record name | Selenocyanic acid, 2-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51694-22-5 | |
| Record name | 2-Nitrophenyl selenocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51694-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrophenyl selenocyanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051694225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenocyanic acid, 2-nitrophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Selenocyanic acid, 2-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-nitrophenyl selenocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-nitrophenyl selenocyanate used to prepare 2-nitrobenzeneseleninic acid?
A1: The research paper mentions two main methods for synthesizing 2-nitrobenzeneseleninic acid, both involving this compound as a key intermediate []:
- Method 1: this compound is first hydrolyzed under basic conditions. The resulting product is then reacted with either hydrogen peroxide (H₂O₂) [] or concentrated nitric acid (HNO₃) [] to yield 2-nitrobenzeneseleninic acid.
- Method 2: this compound is used to synthesize bis(2-nitrophenyl) diselenide. This compound can then be oxidized using either 30% hydrogen peroxide (H₂O₂) [] or concentrated nitric acid (HNO₃) [] to obtain 2-nitrobenzeneseleninic acid.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


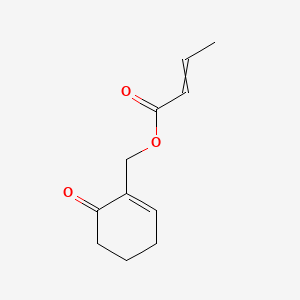
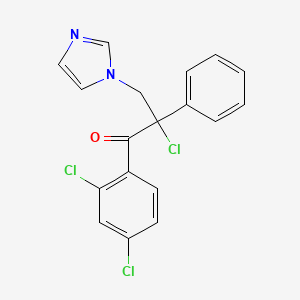
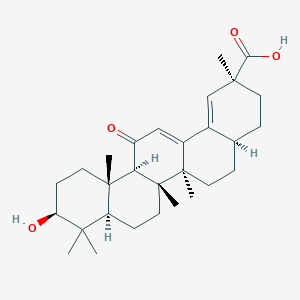

![1-hydroxy-10-methoxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B1205119.png)
![(2S,4S,4aS,6R,8aR)-4-[4-(1,1-Dimethyl-heptyl)-2-hydroxy-phenyl]-6-hydroxymethyl-decahydro-naphthalen-2-ol](/img/structure/B1205123.png)
